molecular formula C7H8Br2N2 B12317147 3,5-Dibromo-2,6-dimethyl-1,4-dihydropyridin-4-imine

3,5-Dibromo-2,6-dimethyl-1,4-dihydropyridin-4-imine

Cat. No.: B12317147
M. Wt: 279.96 g/mol
InChI Key: UFWRTSWVFXEWIM-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol This compound belongs to the class of pyridine derivatives and is characterized by the presence of two bromine atoms and two methyl groups attached to the pyridine ring

Preparation Methods

The synthesis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the bromination of 2,6-dimethylpyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a specific range to ensure selective bromination at the desired positions .

Another approach involves the use of palladium-catalyzed Suzuki cross-coupling reactions. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium phosphate (K3PO4). The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures, typically around 90°C, for an extended period .

Chemical Reactions Analysis

3,5-Dibromo-2,6-dimethylpyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Scientific Research Applications

3,5-Dibromo-2,6-dimethylpyridin-4-amine has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex pyridine derivatives.

    Biology: In biological research, the compound is investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,6-dimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, it has been shown to inhibit clot formation in human blood by targeting thrombin, a key enzyme in the coagulation cascade . Additionally, the compound’s ability to disrupt biofilm formation is attributed to its interaction with bacterial cell membranes and signaling pathways .

Comparison with Similar Compounds

3,5-Dibromo-2,6-dimethylpyridin-4-amine can be compared with other similar compounds, such as:

    2,6-Dibromo-N,N-dimethylpyridin-4-amine: This compound has a similar structure but with N,N-dimethyl substitution instead of methyl groups.

    5-Bromo-2-methylpyridin-3-amine: This compound is a precursor in the synthesis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine and has distinct chemical properties and uses.

    3-Bromo-2,6-dimethylpyridin-4-amine:

The uniqueness of 3,5-Dibromo-2,6-dimethylpyridin-4-amine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

3,5-dibromo-2,6-dimethyl-3H-pyridin-4-imine

InChI

InChI=1S/C7H8Br2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h5,10H,1-2H3

InChI Key

UFWRTSWVFXEWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N)C1Br)Br)C

Origin of Product

United States

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